(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a chromene-based derivative featuring a unique combination of substituents:
- 8-Methoxy group: Positioned on the chromene core, this group may enhance electron-donating effects and influence molecular interactions.
- (5-Fluoro-2-methylphenyl)imino moiety: The fluorine atom and methyl group on the phenyl ring could modulate lipophilicity and steric effects.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-14-8-9-16(24)12-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSITWRRKDQBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the fluorinated phenyl group and the furan ring. The final step involves the formation of the imine and carboxamide functionalities under specific reaction conditions, such as the use of appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and imine groups undergo hydrolysis under acidic or basic conditions:
Nucleophilic Substitution Reactions
The electron-deficient imine and fluorinated aryl ring participate in nucleophilic substitutions:
Oxidation Reactions
Oxidation targets the methoxy group, furan ring, and chromene core:
Reduction Reactions
Selective reduction of imine and aromatic systems:
Cycloaddition and Ring-Opening Reactions
The furan moiety participates in Diels-Alder reactions:
Electrophilic Aromatic Substitution
The fluorinated phenyl ring directs electrophilic attacks:
Key Structural Insights from Spectral Data
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Potential development of new therapeutic agents targeting specific diseases.
Industry: Use in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the fluorinated phenyl group may enhance binding affinity to certain enzymes or receptors, while the chromene core could interact with DNA or proteins, modulating their function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Chromene and Benzylidene Families
The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and bioactivity:
Key Observations:
Substituent Effects on Bioactivity: Halogenated Groups: The target compound’s 5-fluoro-2-methylphenyl group may offer improved metabolic stability compared to the 2-chlorophenyl group in compound 15 (), as fluorine often enhances lipophilicity without significant steric hindrance . Heterocyclic Moieties: The furan-2-ylmethyl carboxamide in the target compound contrasts with the pyrimidinone ring in compound 4 (). Furan’s lower basicity and smaller size could influence target selectivity compared to bulkier heterocycles.
Role of Methoxy and Nitro Groups :
- The 8-methoxy group in the target compound and compound 15 may enhance π-π stacking interactions in aromatic binding pockets, similar to nitro groups in nitrofuryl derivatives (). However, nitro groups in nitroimidazole derivatives were associated with reduced antimycobacterial activity, highlighting the importance of substituent positioning .
Synthetic Flexibility :
Methodological Considerations for Similarity Assessment
For example:
- Topological Descriptors : The target compound’s furan and fluoro-methylphenyl groups may classify it as distinct from chlorophenyl-containing analogues (e.g., compound 15) despite shared chromene cores .
- 3D Pharmacophore Models: The imino linkage and methoxy group could align with binding motifs seen in bioactive chromenes, even if other substituents differ .
Biological Activity
The compound (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide (CAS Number: 1327169-00-5) is a chromene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 406.4 g/mol. The structure includes a chromene backbone, which is characteristic of various biologically active compounds.
Research indicates that chromene derivatives often exhibit their biological activities through interactions with specific biological targets such as enzymes and receptors. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing signaling pathways.
Antiviral Activity
Recent studies have explored the antiviral properties of various chromene derivatives. Although specific data on this compound's antiviral efficacy is limited, related compounds have demonstrated activity against viruses such as hepatitis B virus (HBV) and human immunodeficiency virus (HIV). For instance, nucleoside analogues have shown promising results in inhibiting HBV polymerase with IC50 values in the low nanomolar range, suggesting that similar derivatives may possess comparable activities .
Anticancer Potential
Chromene derivatives have been investigated for their anticancer properties. In vitro studies on related compounds have reported significant cytotoxic effects against various cancer cell lines. For example, chromene-based compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Future studies should focus on evaluating the specific anticancer activity of this compound.
Antioxidant Activity
The antioxidant potential of chromene derivatives has also been documented, with some compounds exhibiting the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property could contribute to their protective effects against various diseases, including neurodegenerative disorders .
Case Studies and Research Findings
A review of existing literature reveals several studies focusing on related compounds:
- Study on Chromene Derivatives : A study highlighted the synthesis and biological evaluation of several chromene derivatives, noting their potential as anti-HBV agents. Some derivatives showed promising antiviral activity with EC50 values significantly lower than traditional therapies .
- Cytotoxicity Assessments : In a comparative analysis, various chromene derivatives were tested for cytotoxicity against human cancer cell lines. Results indicated that certain modifications to the chromene structure enhanced cytotoxic effects .
- Mechanistic Insights : Research has provided insights into the mechanisms by which chromenes exert their biological effects, including modulation of gene expression and interference with cell signaling pathways .
Data Tables
Q & A
Basic: What are the recommended synthetic routes and reaction conditions for synthesizing (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis of this compound can be approached via multi-step protocols involving:
- Step 1 : Condensation of a substituted chromene precursor (e.g., 8-methoxy-2H-chromene-3-carboxylic acid) with 5-fluoro-2-methylaniline under reflux in anhydrous toluene, using catalytic acetic acid to promote imine formation .
- Step 2 : Coupling the intermediate with furan-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) to ensure stereochemical integrity of the Z-configuration .
- Critical Parameters : Reaction temperature (70–90°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the chromene backbone (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) and imine linkage (δ 8.1–8.3 ppm). Compare with computed shifts using DFT-based tools .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and imine (C=N at ~1620 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensure molecular ion ([M+H]⁺) matches theoretical mass (e.g., m/z ~423.15) and monitor fragment ions for structural validation .
Basic: What crystallographic methods (e.g., SHELX, ORTEP) are suitable for resolving its 3D structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Structure Solution : Employ SHELXS for phase determination via direct methods and refine with SHELXL to model thermal displacement parameters and hydrogen bonding .
- Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., π-π stacking between chromene and furan rings) .
Advanced: How can synthetic routes be optimized to improve yield and stereoselectivity?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance imine formation kinetics .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for controlling reaction rates and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining Z-selectivity via controlled dielectric heating .
Advanced: How should researchers address contradictions between purity assays (HPLC) and bioactivity data?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., hydrolyzed imine byproducts) that may antagonize biological targets .
- Dose-Response Validation : Perform dose-escalation studies to rule out non-linear pharmacokinetics masking impurity effects .
- Crystallinity Analysis : Assess polymorphic forms via PXRD; amorphous impurities may alter solubility and bioactivity .
Advanced: What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), guided by crystallographic data from related chromene derivatives .
- ADMET Prediction : Employ SwissADME to estimate logP (~3.2), permeability (Caco-2 model), and cytochrome P450 inhibition risks .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Advanced: What in vitro assays are recommended to elucidate its mechanism of action?
Methodological Answer:
- Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Cellular Uptake : Quantify intracellular accumulation via LC-MS in cancer cell lines (e.g., MCF-7, HeLa) pre-treated with efflux pump inhibitors .
- SAR Studies : Synthesize analogs with modified furan or methoxy groups to correlate structural motifs with activity .
Advanced: How can impurity thresholds be established for preclinical studies?
Methodological Answer:
- ICH Guidelines : Adhere to Q3A(R2) limits (≤0.1% for unidentified impurities; ≤0.5% total impurities) .
- Toxicological Assessment : Conduct Ames tests and micronucleus assays on isolated impurities to define no-observed-adverse-effect levels (NOAEL) .
- Stability Studies : Monitor impurity growth under accelerated conditions (40°C/75% RH for 6 months) to establish shelf-life specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
